Ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate

Description

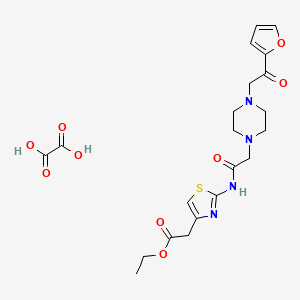

Ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a heterocyclic compound featuring a thiazole core substituted with an acetamido group linked to a piperazine moiety. The piperazine is further functionalized with a 2-(furan-2-yl)-2-oxoethyl group, while the ethyl acetate ester and oxalate counterion contribute to its solubility and crystallinity.

Properties

IUPAC Name |

ethyl 2-[2-[[2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5S.C2H2O4/c1-2-27-18(26)10-14-13-29-19(20-14)21-17(25)12-23-7-5-22(6-8-23)11-15(24)16-4-3-9-28-16;3-1(4)2(5)6/h3-4,9,13H,2,5-8,10-12H2,1H3,(H,20,21,25);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZOZIPLWNAOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a furan moiety, piperazine ring, and thiazole structure, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 421.51 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O5S |

| Molecular Weight | 421.51 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1021258-81-0 |

The biological activity of this compound may be attributed to its interaction with various molecular targets. The furan and thiazole rings can participate in hydrogen bonding and hydrophobic interactions with proteins, enzymes, or receptors, modulating their activity.

Biological Activities

-

Anticancer Activity :

- Case Study : A series of thiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Compounds similar in structure to this compound demonstrated significant inhibition of cell proliferation, with IC50 values ranging from 0.52 to 22.25 μM against COX-II protein .

- Mechanism : The presence of the thiazole ring enhances the compound's ability to disrupt cellular processes involved in tumor growth.

- Anti-inflammatory Activity :

- Antimicrobial Activity :

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Furan moiety | Enhances interaction with targets |

| Piperazine ring | Increases solubility and bioavailability |

| Thiazole substitution | Critical for anticancer activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural complexity of this compound invites comparisons with analogs sharing thiazole, piperazine, or acetamido functionalities. Below is a detailed analysis of key similarities and differences:

Structural Analogues

Key Observations:

- Substituent Diversity : The target compound’s furan-2-yl group distinguishes it from analogs with halogenated (e.g., 4-chloro-3-(trifluoromethyl)phenyl in 10k) or aromatic (e.g., phenylsulfonyl in ) substituents. These groups influence lipophilicity and binding interactions.

- Salt Forms : The oxalate counterion may enhance aqueous solubility compared to trifluoroacetate salts (e.g., ) or neutral esters (e.g., ).

- Synthetic Efficiency : High yields (e.g., 91.5% for 10k ) suggest optimized protocols for urea-linked analogs, whereas the target compound’s synthesis yield remains undocumented.

Physicochemical Properties

- Solubility : Piperazine derivatives like the target compound are typically more water-soluble than purely aromatic analogs (e.g., hydroxyphenyl-substituted thiazoles ). The oxalate salt further enhances polarity.

Research Implications

The target compound’s unique combination of furan, piperazine, and oxalate functionalities positions it as a candidate for further pharmacological studies. Comparative synthesis data (e.g., yields, purity) and biological screening (e.g., enzyme inhibition, cytotoxicity) are critical next steps to validate its advantages over existing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.